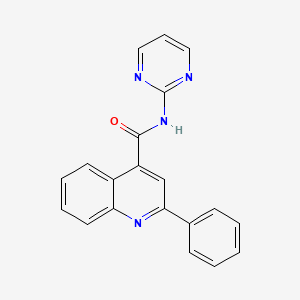

2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

Description

Properties

CAS No. |

88067-66-7 |

|---|---|

Molecular Formula |

C20H14N4O |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

2-phenyl-N-pyrimidin-2-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C20H14N4O/c25-19(24-20-21-11-6-12-22-20)16-13-18(14-7-2-1-3-8-14)23-17-10-5-4-9-15(16)17/h1-13H,(H,21,22,24,25) |

InChI Key |

HBHCTBUBQRUSKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of aniline with 2-nitrobenzaldehyde, followed by a series of reactions including reduction, cyclization, and amidation . The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to achieving high efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups, which can further undergo cyclization.

Substitution: Substitution reactions can introduce different functional groups onto the quinoline ring, enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit enhanced biological activities .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide, as anticancer agents. These compounds often function as inhibitors of various tyrosine kinases involved in cancer progression. For instance, derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. In a study, specific derivatives exhibited up to 100-fold increased potency compared to standard treatments, demonstrating their potential as effective anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. A series of related quinoline derivatives were synthesized and tested against various bacterial strains. The introduction of amino substituents was found to enhance binding affinity to bacterial enzymes, thereby improving their antibacterial efficacy .

Antimalarial Activity

Quinoline derivatives have been recognized for their antimalarial properties. A study identified a series of quinoline-4-carboxamides that displayed potent activity against Plasmodium falciparum, the malaria-causing parasite. These compounds demonstrated low nanomolar potency and favorable pharmacokinetic profiles, leading to their advancement into preclinical development stages .

Biochemical Mechanisms

The mechanisms through which 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide exerts its biological effects are varied:

- Inhibition of Protein Synthesis : Some derivatives act by inhibiting translation elongation factor 2 in Plasmodium falciparum, which is critical for protein synthesis in the parasite .

- Receptor Tyrosine Kinase Inhibition : Compounds in this class have been shown to inhibit multiple receptor tyrosine kinases, which play a significant role in cellular signaling pathways that regulate cell growth and differentiation .

Cosmetic Applications

Beyond pharmacology, 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide and its derivatives are being explored for cosmetic formulations. The compound's properties make it suitable for use in skin care products aimed at improving skin health and appearance. Studies indicate that such formulations can enhance skin hydration and provide protective effects against environmental stressors .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the biosynthesis of essential biomolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The quinoline-4-carboxamide scaffold is highly modular, with substituents on the amide nitrogen significantly influencing properties. Key analogs and their attributes include:

Table 1: Structural and Physicochemical Comparison

<sup>a</sup>logP values estimated using analogous structures; pyrimidine likely reduces lipophilicity compared to benzyl groups.

Biological Activity

2-Phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide is a compound of increasing interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies and findings.

Synthesis of 2-Phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

The synthesis of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide typically involves the condensation of 2-pyrimidinamine with 2-(2'-phenyl)-quinoline-4-carboxylic acid derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions to promote the formation of the amide bond.

Antibacterial Activity

The antibacterial properties of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide have been evaluated against several bacterial strains, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Activity of 2-Phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 2-Phenyl-N-(pyrimidin-2-yl)QCA | S. aureus | 18 | 15 |

| E. coli | 16 | 20 | |

| B. subtilis | 17 | 18 | |

| MRSA | 14 | 25 |

The results indicate that structural modifications in the quinoline framework enhance antibacterial activity, with higher lipophilicity correlating with increased effectiveness against these pathogens .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer cells (MCF-7, MDA-MB-231), with IC50 values indicating significant antiproliferative effects.

Table 2: Anticancer Activity of 2-Phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via PARP cleavage |

| MDA-MB-231 | 15.0 | Cell cycle arrest in G2-M phase |

| SKBR3 | 10.5 | Inhibition of proliferation |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest, as evidenced by increased levels of cleaved PARP and alterations in cell cycle progression .

Case Studies

- Antibacterial Efficacy Against MRSA : A study highlighted that derivatives of quinoline carboxamides exhibited significant activity against MRSA strains, suggesting that modifications to the basic structure can lead to improved therapeutic agents against resistant bacteria .

- Anticancer Effects on Breast Cancer Cells : Research demonstrated that treatment with the compound led to a notable decrease in cell viability in breast cancer cell lines, with specific emphasis on its ability to induce apoptosis and inhibit cell division .

The biological activity of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through the activation of caspases and subsequent cleavage of PARP, a marker for apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with aminopyrimidines. For example, a PyBOP-mediated coupling in DMF with N-methylmorpholine (NMM) as a base achieves carboxamide bond formation at room temperature, yielding ~59% after vacuum filtration and drying . Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), stoichiometric ratios, and reaction time. Precipitation during the reaction can indicate product formation, requiring careful monitoring.

Q. How can researchers optimize purification methods for quinoline-4-carboxamide derivatives to ensure high purity?

- Methodological Answer : Reverse-phase HPLC using a Zorbax SB-C18 column with gradient elution (e.g., 5–95% MeCN in H₂O with 0.1% TFA) effectively separates impurities. For lab-scale purification, isocratic elution in MeOH/CHCl₃ mixtures may suffice. Post-purification, stability testing in organic solvents (e.g., MeOH, DCM) is critical, as some derivatives degrade over time .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of quinoline-4-carboxamide derivatives under varying conditions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (like those used by ICReDD) model reaction mechanisms and transition states. Machine learning tools analyze experimental datasets to predict optimal conditions (e.g., solvent, catalyst) and identify metastable intermediates. For stability, molecular dynamics simulations assess solvent interactions and degradation pathways .

Q. How do structural modifications at the quinoline core or pyrimidine substituents affect biological activity, and what experimental approaches validate these effects?

- Methodological Answer : Introduce substituents (e.g., trifluoromethyl, halogen) via Suzuki-Miyaura coupling or nucleophilic substitution. For SAR studies, test modified derivatives in enzymatic assays (e.g., kinase inhibition) or cellular models. Use NMR titration or surface plasmon resonance (SPR) to measure binding affinity. For example, replacing methyl groups with trifluoromethyl enhances metabolic stability and lipophilicity, as seen in analogous quinoline derivatives .

Q. How can researchers resolve discrepancies between computational predictions of stability and experimental observations?

- Methodological Answer : If a derivative degrades in solvents despite predicted stability, perform accelerated stability studies (e.g., 40°C/75% RH) with LC-MS monitoring. Characterize degradation products via HRMS and 2D NMR. Cross-validate computational models by adjusting parameters (e.g., solvation effects) in simulation software .

Q. What advanced characterization techniques confirm the crystallinity and polymorphism of quinoline-4-carboxamide derivatives?

- Methodological Answer : X-ray powder diffraction (XRPD) identifies crystalline phases, while thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess melting points and phase transitions. For polymorph screening, vary crystallization solvents (e.g., EtOAc vs. hexane) and analyze using polarized light microscopy .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the oxidative reactivity of quinoline-4-carboxamide derivatives?

- Methodological Answer : Use RuO₂/NaIO₄ in CCl₄/MeCN mixtures to oxidize furan or thiophene substituents, as described in analogous protocols . Monitor reaction progress via TLC or LC-MS. For mechanistic insights, employ isotopic labeling (e.g., ¹⁸O₂) and track oxygen incorporation using HRMS.

Q. What strategies mitigate batch-to-batch variability in quinoline-4-carboxamide synthesis?

- Methodological Answer : Standardize starting material purity (≥98% by HPLC) and reaction conditions (e.g., inert atmosphere, controlled humidity). Use design of experiments (DoE) to optimize parameters (e.g., temperature, stirring rate). Implement in-process controls (IPC), such as mid-reaction sampling for FTIR or NMR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.